molecular formula C18H14BrNO B5497044 2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5497044
M. Wt: 340.2 g/mol
InChI Key: LXWQVDJPHJEDSS-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the bromophenyl intermediate.

    Formation of the Ethenyl Intermediate: The bromophenyl intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate.

    Cyclization to Form Quinolines: The ethenyl intermediate undergoes cyclization with an appropriate reagent, such as a Lewis acid, to form the quinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single batch.

    Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-bromophenyl)ethenyl]-1,2-dimethoxybenzene
  • 4-bromophenyl ether
  • 4-bromophenyl ethanol

Uniqueness

2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy group and the quinoline ring structure differentiates it from other similar compounds, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-21-17-4-2-3-14-8-12-16(20-18(14)17)11-7-13-5-9-15(19)10-6-13/h2-12H,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQVDJPHJEDSS-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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